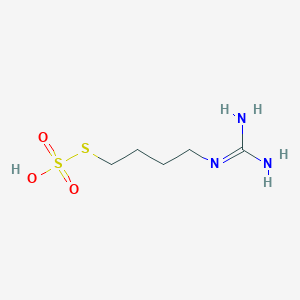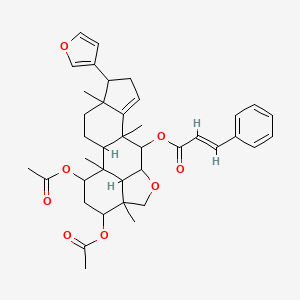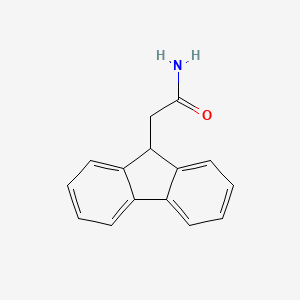![molecular formula C14H16S2 B14707390 6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene CAS No. 23871-56-9](/img/structure/B14707390.png)
6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Phenylsulfanyl)-9-thiabicyclo[331]non-2-ene is a bicyclic compound characterized by the presence of a phenylsulfanyl group and a sulfur atom within its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of sulfur-containing reagents to introduce the thiabicyclo structure. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The phenylsulfanyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique chemical properties.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene exerts its effects involves interactions with specific molecular targets. The phenylsulfanyl group and the sulfur atom within the bicyclic structure can interact with various enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but may differ in functional groups and chemical properties.
Phenylsulfanyl-substituted compounds: Compounds with a phenylsulfanyl group but different core structures.
Uniqueness
6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene is unique due to the combination of its bicyclic structure and the presence of both a phenylsulfanyl group and a sulfur atom.
Properties
CAS No. |
23871-56-9 |
|---|---|
Molecular Formula |
C14H16S2 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
6-phenylsulfanyl-9-thiabicyclo[3.3.1]non-2-ene |
InChI |
InChI=1S/C14H16S2/c1-2-5-11(6-3-1)15-14-10-9-12-7-4-8-13(14)16-12/h1-7,12-14H,8-10H2 |
InChI Key |
DEQQEWKJVSGQHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CC=CC1S2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)

![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)

![1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B14707356.png)
![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)



![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)

